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molecular formula C8H9Cl2NO B8810954 6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL CAS No. 99817-37-5

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL

Cat. No. B8810954
M. Wt: 206.07 g/mol
InChI Key: QMRQXLFENCRBNZ-UHFFFAOYSA-N
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Patent
US06509500B2

Procedure details

A heel was created via batch mode in Reactor 1 by first adding of 16 g (0.16 moles) of potassium bicarbonate, and 55 g of deionized water, and stirring until all of the solid had dissolved. Then, 24 g of isopropanol, 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline (the amine), 120 g of heptane, and 20 g of toluene were added. The contents of the reactor system were heated to approximately 60° C. while agitating at 400 rpm. To this 2-phase mixture, 57.5 g (0.169 moles) of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (the acid chloride) were added over approximately 45 minutes. The analysis of the upper phase of the mixture was 94% product on a solvent free-basis. The continuous feeds were started at the following rates to provide six hours of residence time: 0.51 g/min 1.36 mmoles/min) of a 55 wt % solution of amine in isopropanol; 1.82 g/min (1.48 mmoles/min) of a solution of the acid chloride solution (27.5 wt % in a mixture of 6 parts of heptane and 1 part of toluene. A 22.5 wt % solution of potassium bicarbonate in water was added to maintain the pH between about 2 and 4. The flowrate of the potassium bicarbonate solution ranged from 0.64-0.68 g/min (1.37-1.46 mmoles/minute).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
solvent
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
120 g
Type
solvent
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
55 g
Type
solvent
Reaction Step Four
Quantity
57.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[K+].[Cl:6][C:7]1[C:8]([OH:17])=[C:9]([CH:11]=[C:12]([Cl:16])[C:13]=1[CH2:14][CH3:15])[NH2:10].[CH3:18][C:19]([C:23]1[CH:35]=[C:34]([C:36]([CH3:40])([CH3:39])[CH2:37][CH3:38])[CH:33]=[CH:32][C:24]=1[O:25][CH:26]([CH2:30][CH3:31])[C:27](Cl)=[O:28])([CH3:22])[CH2:20][CH3:21]>C(O)(C)C.O.C1(C)C=CC=CC=1.CCCCCCC>[CH3:22][C:19]([C:23]1[CH:35]=[C:34]([C:36]([CH3:39])([CH3:40])[CH2:37][CH3:38])[CH:33]=[CH:32][C:24]=1[O:25][CH:26]([CH2:30][CH3:31])[C:27]([NH:10][C:9]1[CH:11]=[C:12]([Cl:16])[C:13]([CH2:14][CH3:15])=[C:7]([Cl:6])[C:8]=1[OH:17])=[O:28])([CH3:18])[CH2:20][CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C(=C(N)C=C(C1CC)Cl)O
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24 g
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
20 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
120 g
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
55 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
57.5 g
Type
reactant
Smiles
CC(CC)(C)C1=C(OC(C(=O)Cl)CC)C=CC(=C1)C(CC)(C)C
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring until all of the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A heel was created via batch mode in Reactor
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
STIRRING
Type
STIRRING
Details
while agitating at 400 rpm
CUSTOM
Type
CUSTOM
Details
to provide six hours of residence time
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH between about 2 and 4

Outcomes

Product
Name
Type
Smiles
CC(CC)(C)C1=C(OC(C(=O)NC2=C(C(=C(C(=C2)Cl)CC)Cl)O)CC)C=CC(=C1)C(CC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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